molecular formula C11H12N2 B13318768 1-(Prop-2-EN-1-YL)-1H-indol-4-amine

1-(Prop-2-EN-1-YL)-1H-indol-4-amine

Cat. No.: B13318768
M. Wt: 172.23 g/mol
InChI Key: OJINUWOKKDPBBB-UHFFFAOYSA-N
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Description

1-(Prop-2-EN-1-YL)-1H-indol-4-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with a prop-2-en-1-yl group attached to the nitrogen atom and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-EN-1-YL)-1H-indol-4-amine typically involves the alkylation of indole with prop-2-en-1-yl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-EN-1-YL)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding indoline derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-4-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indoles.

Scientific Research Applications

1-(Prop-2-EN-1-YL)-1H-indol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-EN-1-YL)-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-(Prop-2-EN-1-YL)-1H-indole: Lacks the amine group at the 4-position.

    1-(Prop-2-EN-1-YL)-1H-indol-3-amine: Has the amine group at the 3-position instead of the 4-position.

    1-(Prop-2-EN-1-YL)-1H-indol-5-amine: Has the amine group at the 5-position.

Uniqueness: 1-(Prop-2-EN-1-YL)-1H-indol-4-amine is unique due to the specific positioning of the amine group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-prop-2-enylindol-4-amine

InChI

InChI=1S/C11H12N2/c1-2-7-13-8-6-9-10(12)4-3-5-11(9)13/h2-6,8H,1,7,12H2

InChI Key

OJINUWOKKDPBBB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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